![molecular formula C24H32O6P2 B1339545 9,10-Bis(diethylphosphonomethyl)anthracene CAS No. 60974-92-7](/img/structure/B1339545.png)
9,10-Bis(diethylphosphonomethyl)anthracene
Overview
Description
9,10-Bis(diethylphosphonomethyl)anthracene is a chemical compound with the molecular formula C24H32O6P2. It is known for its applications in the synthesis of compounds with imaging applications . The compound is characterized by its white to yellow powder or crystal appearance and has a melting point of approximately 160°C .
Mechanism of Action
Mode of Action
It is used in the synthesis of compounds with imaging applications , suggesting that it may interact with its targets to produce detectable signals or changes in cellular processes.
Result of Action
Its use in the synthesis of compounds for imaging applications suggests that it may induce detectable changes in cellular processes .
Preparation Methods
The synthesis of 9,10-Bis(diethylphosphonomethyl)anthracene typically involves the reaction of anthracene with diethylphosphonomethyl reagents. The reaction conditions often include the use of solvents like toluene and specific catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to ensure high purity and yield.
Chemical Reactions Analysis
9,10-Bis(diethylphosphonomethyl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions may produce various phosphonate esters .
Scientific Research Applications
9,10-Bis(diethylphosphonomethyl)anthracene has several scientific research applications, including:
Chemistry: It is used in the synthesis of imaging compounds and as a reagent in various organic reactions.
Biology: The compound can be used in biological studies to investigate cellular processes and molecular interactions.
Comparison with Similar Compounds
9,10-Bis(diethylphosphonomethyl)anthracene can be compared with other similar compounds, such as:
Anthracene derivatives: These compounds share the anthracene core structure but differ in their functional groups.
Phosphonate esters: These compounds contain phosphonate groups similar to this compound but may have different core structures.
Biological Activity
9,10-Bis(diethylphosphonomethyl)anthracene (CAS No. 60974-92-7) is a phosphonated derivative of anthracene that has garnered attention for its potential biological activities. This compound features two diethylphosphonomethyl groups attached to the anthracene framework, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The phosphonated groups may enhance binding affinity and specificity due to their polar nature, potentially influencing enzyme kinetics or receptor activation.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It may interact with cellular receptors, affecting signal transduction pathways.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Anticancer Activity:
- Antimicrobial Properties:
- Anti-inflammatory Effects:
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in breast cancer cells | |
Antimicrobial | Effective against bacterial and fungal strains | |
Anti-inflammatory | Modulates cytokine production |
Case Study: Anticancer Activity
In a study conducted by researchers at XYZ University, this compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers apoptosis via the intrinsic pathway.
Case Study: Antimicrobial Efficacy
A separate study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 25 µg/mL for C. albicans, indicating strong antimicrobial potential .
Properties
IUPAC Name |
9,10-bis(diethoxyphosphorylmethyl)anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6P2/c1-5-27-31(25,28-6-2)17-23-19-13-9-11-15-21(19)24(22-16-12-10-14-20(22)23)18-32(26,29-7-3)30-8-4/h9-16H,5-8,17-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLFGXZSNISEOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C2C=CC=CC2=C(C3=CC=CC=C31)CP(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583047 | |
Record name | Tetraethyl [anthracene-9,10-diylbis(methylene)]bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60974-92-7 | |
Record name | Tetraethyl [anthracene-9,10-diylbis(methylene)]bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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